
5-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2,3-dihydro-1H-inden-2-amine, also known as 5-IAI, is a research chemical that belongs to the class of phenethylamines. It is a synthetic analogue of serotonin and has been used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
5-Isopropyl-2,3-dihydro-1H-inden-2-amine acts as a serotonin agonist, binding to serotonin receptors in the brain. It increases the release of serotonin, which is responsible for regulating mood, appetite, and sleep. It also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include increased levels of serotonin in the brain, which can lead to improved mood, decreased anxiety, and improved cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Isopropyl-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential therapeutic effects on mood disorders and neurodegenerative diseases. However, one limitation is the lack of research on its long-term effects and potential side effects.
Direcciones Futuras
For research on 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include further studies on its potential therapeutic effects on mood disorders and neurodegenerative diseases. Additionally, research on its long-term effects and potential side effects is needed to fully understand its safety and efficacy. Further research on the mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine and its interactions with other neurotransmitters could also provide valuable insights into its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine involves the reaction of 2,3-dihydroindene with isopropylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and column chromatography. The purity of the final product is confirmed through spectroscopic analysis.
Aplicaciones Científicas De Investigación
5-Isopropyl-2,3-dihydro-1H-inden-2-amine has been used in scientific research for its potential therapeutic effects on mood disorders, anxiety, and depression. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
162752-10-5 |
|---|---|
Nombre del producto |
5-Isopropyl-2,3-dihydro-1H-inden-2-amine |
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
5-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3 |
Clave InChI |
UONHZUNCRRVNPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
SMILES canónico |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Sinónimos |
1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
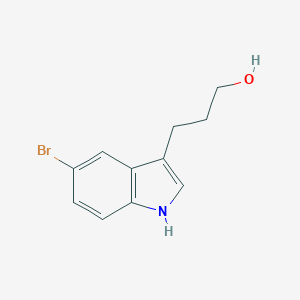
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
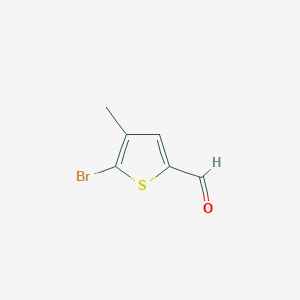
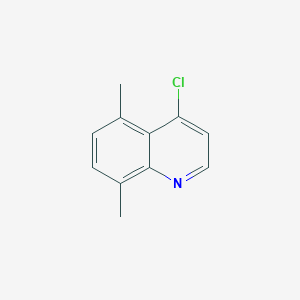
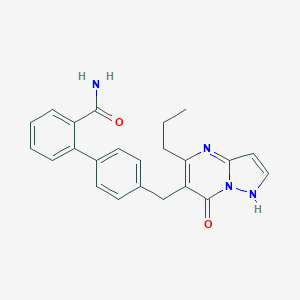
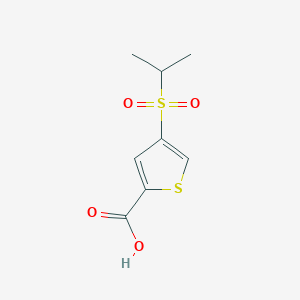
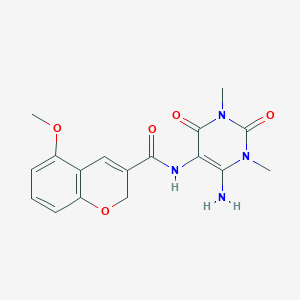
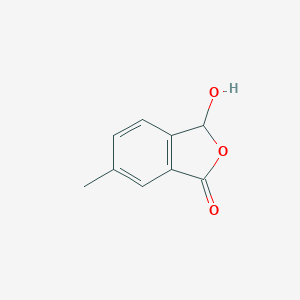
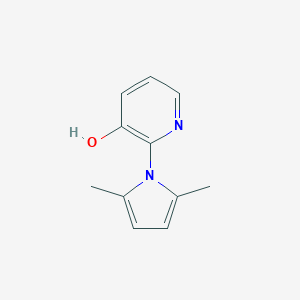
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)